molecular formula C12H12ClN3S B13878898 N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine

N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine

Cat. No.: B13878898
M. Wt: 265.76 g/mol
InChI Key: VUTFLGBUPFFXFD-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 6, a methylthio (-SMe) group at position 2, and a benzylamine substituent at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of adenosine receptor antagonists and other bioactive molecules. Its structural features influence reactivity, solubility, and biological activity, making comparisons with analogs critical for understanding structure-activity relationships (SAR) .

Properties

Molecular Formula

C12H12ClN3S

Molecular Weight

265.76 g/mol

IUPAC Name

N-benzyl-6-chloro-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3S/c1-17-12-15-10(13)7-11(16-12)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16)

InChI Key

VUTFLGBUPFFXFD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with commercially available or synthetically prepared 4,6-dichloropyrimidines. These compounds serve as key intermediates for selective substitution reactions. The 6-chloro substituent is retained while the 4-position is substituted with an amine, specifically N-benzylamine, and the 2-position is functionalized with a methylthio group.

Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidines

The core step involves the reaction of 4,6-dichloropyrimidine with an excess of N-benzylamine in boiling 2-propanol, leading to selective substitution at the 4-position to form N-benzyl-6-chloropyrimidin-4-amine derivatives. This reaction exploits the differential reactivity of the chlorine atoms on the pyrimidine ring, where the 4-position chlorine is more susceptible to nucleophilic attack by amines due to electronic and steric factors.

Introduction of the Methylthio Group at the 2-Position

The methylthio substituent at the 2-position can be introduced via nucleophilic substitution of a suitable leaving group (such as chlorine) on the pyrimidine ring with a methylthiolate source. This is often achieved by treating the intermediate 6-chloro-4-(N-benzylamino)pyrimidine with sodium methylthiolate or methylthiol under basic conditions, facilitating substitution at the 2-position.

Use of N-Nitroso Activation for Enhanced Reactivity

A novel approach involves N-nitrosation of the 6-chloro-N-substituted pyrimidin-4-amines to activate the pyrimidine ring toward nucleophilic substitution. Sodium nitrite in acetic acid at room temperature is used for N-nitrosation, which facilitates subsequent nucleophilic displacement reactions at the 6-position under mild conditions. This method allows for high-yielding and selective preparation of substituted pyrimidines, including N-benzyl-6-chloro derivatives bearing methylthio groups at the 2-position.

Typical One-Pot Nucleophilic Substitution and Rearrangement Procedure

A representative procedure involves dissolving the corresponding 6-chloro-N-nitroso-N-substituted pyrimidin-4-amine in dimethylformamide (DMF), followed by treatment with 2.2 equivalents of the desired amine (e.g., N-benzylamine). After stirring at room temperature for 10 minutes to 60 hours, 50% aqueous sulfuric acid is added to the reaction mixture to induce rearrangement or denitrosation, depending on the substrate. The product is then isolated by adjusting the pH and extracting with ethyl acetate, followed by purification via recrystallization or column chromatography.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Outcome
4-position substitution N-benzylamine, boiling 2-propanol Selective substitution of 4-chloro in 4,6-dichloropyrimidine High yield of N-benzyl-6-chloropyrimidin-4-amine
2-position methylthio group Sodium methylthiolate or methylthiol, base Nucleophilic substitution at 2-chloro position Efficient introduction of methylthio group
N-nitrosation activation Sodium nitrite, acetic acid, room temperature Activates pyrimidine ring for nucleophilic substitution Facilitates mild and high-yielding reactions
One-pot substitution & rearrangement DMF, 2.2 equiv amine, 50% H2SO4, room temperature Enables substitution and rearrangement or denitrosation High purity and yield of final products

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine is used as an intermediate in the synthesis of various pyrimidine derivatives. It serves as a building block for the development of new compounds with potential pharmacological activities .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. It is used in the development of new drugs targeting diseases such as cancer, inflammation, and infectious diseases .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate for various medical conditions .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It serves as a key intermediate in the synthesis of these products .

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the disease being targeted .

Comparison with Similar Compounds

Substituent Variations at Position 6

  • 6-Chloro vs. 6-Piperidinyl: N-Benzyl-2-methylthio-6-(piperidin-1-yl)pyrimidin-4-amine (5ea): Replacing the chloro group with a piperidinyl moiety enhances nucleophilic substitution reactivity. This highlights the role of electron-donating groups (e.g., piperidinyl) in facilitating rearrangement . Biological Implications: Chloro substituents (electron-withdrawing) may improve metabolic stability compared to piperidinyl groups, which could increase susceptibility to oxidative metabolism.

Substituent Variations at Position 2

  • Methylthio (-SMe) vs. In contrast, the methylthio group in the target compound balances lipophilicity (clogP ~2.5) and metabolic stability .

Amine Group Modifications

  • Benzylamine vs. However, the benzyl group in the target compound offers greater steric bulk, which may influence blood-brain barrier (BBB) penetration .

Core Structure Variations

  • Pyrimidine vs. Pyrrolo[2,3-d]pyrimidine :
    • 7-(4-Fluorobenzyl)-2-(methylthio)-N-phenethyl-pyrrolo[2,3-d]pyrimidin-4-amine (95i) : The fused pyrrolo ring increases planarity and π-π stacking interactions, leading to higher melting points (141–143°C vs. ~100°C for simpler pyrimidines). However, this reduces synthetic accessibility (37% yield) compared to the target compound’s straightforward synthesis .

Biological Activity

N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The synthetic pathways often include:

  • Formation of the pyrimidine core : Utilizing 2-amino-4,6-dichloropyrimidine as a precursor.
  • Benzylation : Introducing the benzyl group through nucleophilic substitution.
  • Chlorination and methylthio group introduction : Employing chlorinating agents and methylthio reagents to achieve the final structure.

Anticancer Properties

This compound has been studied for its anticancer potential, particularly against various cancer cell lines. In vitro studies have shown:

  • Inhibition of cell proliferation : The compound demonstrated significant growth inhibition in several cancer cell lines, with IC50 values indicating its potency.
  • Mechanism of action : It may function by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth, such as the MAPK/ERK pathway.
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.0Induction of apoptosis
MCF7 (Breast)3.5Inhibition of MAPK signaling
HeLa (Cervical)4.0Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Broad-spectrum activity : Effective against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Mechanism of action : Likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli16
S. aureus8
Pseudomonas aeruginosa32

Case Studies

  • Study on Anticancer Activity : A recent study evaluated this compound against a panel of NCI 60 cancer cell lines. Results indicated that the compound selectively inhibited growth in multiple lines, particularly in leukemia and breast cancer models, suggesting its potential as a lead compound for further development .
  • Antimicrobial Evaluation : In a comparative study, this compound was tested alongside standard antibiotics. It exhibited superior activity against resistant strains of S. aureus, highlighting its potential role in treating antibiotic-resistant infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis or repair, leading to reduced proliferation in cancer cells.
  • Receptor Modulation : It has been shown to interact with nicotinic acetylcholine receptors, potentially enhancing neurotransmitter signaling in neurological applications .

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